molecular formula C18H25N5O3 B11670414 2-{[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}ethyl benzoate

2-{[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}ethyl benzoate

Cat. No.: B11670414
M. Wt: 359.4 g/mol
InChI Key: CEFVZTDAIDJHBX-UHFFFAOYSA-N
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Description

2-{[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}ethyl benzoate is a complex organic compound that features a triazine ring substituted with propan-2-ylamino groups and an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}ethyl benzoate typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with isopropylamine to form 4,6-bis(propan-2-ylamino)-1,3,5-triazine. This intermediate is then reacted with 2-hydroxyethyl benzoate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}ethyl benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

2-{[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}ethyl benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}ethyl benzoate involves its interaction with specific molecular targets. The triazine ring can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. This compound may also interact with cellular membranes, altering their properties and influencing cell function.

Comparison with Similar Compounds

Similar Compounds

    4,6-Bis(propan-2-ylamino)-1,3,5-triazine: A precursor in the synthesis of the target compound.

    2-Hydroxyethyl benzoate: Another precursor used in the synthesis.

    Ethyl acetoacetate: A compound with similar ester functionality.

Uniqueness

2-{[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}ethyl benzoate is unique due to its combination of a triazine ring and an ethyl benzoate moiety

Properties

Molecular Formula

C18H25N5O3

Molecular Weight

359.4 g/mol

IUPAC Name

2-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]ethyl benzoate

InChI

InChI=1S/C18H25N5O3/c1-12(2)19-16-21-17(20-13(3)4)23-18(22-16)26-11-10-25-15(24)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3,(H2,19,20,21,22,23)

InChI Key

CEFVZTDAIDJHBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)OCCOC(=O)C2=CC=CC=C2)NC(C)C

Origin of Product

United States

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